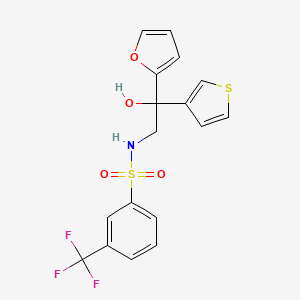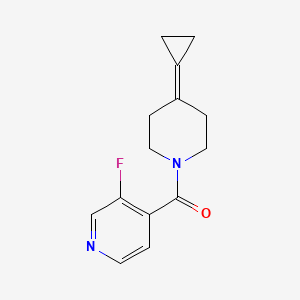![molecular formula C16H13N5O2S B2398220 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide CAS No. 1797890-80-2](/img/structure/B2398220.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular formula of this compound is C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 . It’s a small molecule and its structure can be downloaded for further analysis .Applications De Recherche Scientifique
Pharmacological Activities
Quinoxaline derivatives, which include compounds like N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide, demonstrate a range of pharmacological activities. These activities encompass anti-inflammatory, analgesic, and anticonvulsant properties. This makes them significant in medicinal chemistry, especially in drug design due to their potential as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides (Kethireddy et al., 2017).
Antibacterial Activity
A study on thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which are structurally related to quinoxaline derivatives, revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential of quinoxaline derivatives in the development of new antibacterial agents (Inoue et al., 1994).
Antioxidant, Anti-inflammatory, and Analgesic Properties
Research on azolopyrimidoquinolines and pyrimidoquinazolines, related to quinoxaline derivatives, showed significant antioxidant, anti-inflammatory, and analgesic activities. This suggests a potential application of quinoxaline derivatives in treating conditions associated with oxidative stress and inflammation (El-Gazzar et al., 2009).
Synthetic Chemotherapy Agents
In the search for more effective antimicrobial compounds, certain thiazoloquinoline derivatives have shown stronger activities against Gram-negative and Gram-positive bacteria compared to existing drugs like nalidixic acid. This positions quinoxaline derivatives as promising candidates in synthetic chemotherapy (Kadoya et al., 1976).
Antitumor Evaluation
A synthesis and evaluation study of new thiazolo[5,4-b]quinoline derivatives demonstrated in vitro cytotoxicity against several cell lines, indicating their potential as antitumor agents. This highlights the scope of quinoxaline derivatives in cancer research and therapy (Alvarez-Ibarra et al., 1997).
EGFR-TK Inhibition and Anticancer Activity
Quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, have shown significant anti-proliferative effects against various cancer cell lines and strong EGFR inhibitory activity. This underscores their role in the development of new anticancer agents (Ahmed et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
The compound’s interaction with Chk1 can affect multiple biochemical pathways. Chk1 is involved in the DNA damage response pathway, where it helps to halt cell cycle progression in the presence of DNA damage. By modulating Chk1 activity, the compound could potentially influence this pathway and its downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with Chk1 and the subsequent alterations in downstream pathways. Potential effects could include cell cycle arrest, DNA repair, or apoptosis, depending on the context .
Propriétés
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-14(12-8-18-9-4-1-2-5-10(9)19-12)21-16-20-11-6-3-7-17-15(23)13(11)24-16/h1-2,4-5,8H,3,6-7H2,(H,17,23)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQMVOLWSSPZBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)
![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)


![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)
